molecular formula C12H9BrF3NO B8298331 2-(6-Bromoquinolin-2-yl)-1,1,1-trifluoropropan-2-ol

2-(6-Bromoquinolin-2-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B8298331
M. Wt: 320.10 g/mol
InChI Key: LVVPVIQZDDPCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Bromoquinolin-2-yl)-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C12H9BrF3NO and its molecular weight is 320.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9BrF3NO

Molecular Weight

320.10 g/mol

IUPAC Name

2-(6-bromoquinolin-2-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C12H9BrF3NO/c1-11(18,12(14,15)16)10-5-2-7-6-8(13)3-4-9(7)17-10/h2-6,18H,1H3

InChI Key

LVVPVIQZDDPCIT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=C1)C=C(C=C2)Br)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A DMF (5 ml) solution of the 6-bromoquinoline-ethanone (129 mg, 0.52 mmol), (trifluoromethyl)trimethylsilane (220 mg, 1.55 mmol) and tributylammonium fluoride (13.5 mg, 0.052 mmol) was stirred at 100° C. for 2 hours. Then the mixture was cooled to room temperature and added 1M-hydrochloride aqueous solution (2 ml). After 4 hours, the mixture was quenched with saturated sodium bicarbonate aqueous solution, and the product was extracted with ethyl acetate and dried over sodium sulfate. Then, filtration, evaporation, purification through silica gel column chromatography eluting with hexane/ethyl acetate (4:1) furnished the title compound (175 mg, quant.) as a white solid. 1H NMR (300 MHz, CDCl3) ppm 1.81 (3H, s), 6.51 (1H, s), 7.64 (1H, d, J=8.1 Hz), 7.66-7.89 (1H, m), 8.00-8.12 (2H, m), 8.21 (1H, d, J=8.8 Hz). MS (ESI): m/z 320, 322 (M+H)+.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
6-bromoquinoline-ethanone
Quantity
129 mg
Type
reactant
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220 mg
Type
reactant
Reaction Step Two
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tributylammonium fluoride
Quantity
13.5 mg
Type
reactant
Reaction Step Two
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Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A DMF (5 ml) solution of 1-(6-bromoquinolin-2-yl)ethanone (129 mg, 0.52 mmol), (trifluoromethyl)trimethylsilane (220 mg, 1.55 mmol) and tetrabutylammonium fluoride (13.5 mg, 0.052 mmol) was stirred at 100° C. for 2 hours. Then the mixture was cooled to room temperature and 1N-hydrochloride aqueous solution (2 ml) was added. After 4 hours, the mixture was quenched with saturated sodium bicarbonate aqueous solution, and the product was extracted with ethyl acetate which was dried over sodium sulfate. Then, filtration, evaporation and purification through silica gel column chromatography, eluting with hexane/ethyl acetate (4:1), furnished the title compound (175 mg, quant.) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.81 (3H, s), 6.51 (1H, s), 7.64 (1H, d, J=8.1 Hz), 7.66-7.89 (1H, m), 8.00-8.12 (2H, m), 8.21 (1H, d, J=8.8 Hz). MS (ESI): m/z 320, 322 (M+H)+.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step Two
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220 mg
Type
reactant
Reaction Step Two
Quantity
13.5 mg
Type
catalyst
Reaction Step Two
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Quantity
5 mL
Type
solvent
Reaction Step Two

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